molecular formula C29H44N2O B12567721 N,N'-Bis(2,3-dibutylphenyl)urea CAS No. 489428-37-7

N,N'-Bis(2,3-dibutylphenyl)urea

Cat. No.: B12567721
CAS No.: 489428-37-7
M. Wt: 436.7 g/mol
InChI Key: OSOWOBRRZRZHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2,3-dibutylphenyl)urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of two phenyl groups substituted with butyl groups at the 2 and 3 positions, connected by a urea linkage. N-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,3-dibutylphenyl)urea typically involves the reaction of 2,3-dibutylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 2,3-dibutylaniline to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the use of organic co-solvents, making it environmentally friendly .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene or its safer alternatives, such as triphosgene. The reaction of 2,3-dibutylaniline with phosgene or triphosgene generates the corresponding isocyanate, which then reacts with another molecule of 2,3-dibutylaniline to form N,N’-Bis(2,3-dibutylphenyl)urea . This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,3-dibutylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and phenyl-substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2,3-dibutylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This makes it valuable for applications where other N-substituted ureas may not be as effective .

Properties

CAS No.

489428-37-7

Molecular Formula

C29H44N2O

Molecular Weight

436.7 g/mol

IUPAC Name

1,3-bis(2,3-dibutylphenyl)urea

InChI

InChI=1S/C29H44N2O/c1-5-9-15-23-17-13-21-27(25(23)19-11-7-3)30-29(32)31-28-22-14-18-24(16-10-6-2)26(28)20-12-8-4/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3,(H2,30,31,32)

InChI Key

OSOWOBRRZRZHMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2CCCC)CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.